5-Bromo-2-methoxy-3-pyridinamine hydrochloride
Description
Context and Significance within Pyridine (B92270) Chemistry
The structural architecture of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride is what lends it its particular chemical reactivity and utility. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a foundational scaffold in organic chemistry. The strategic placement of bromo, methoxy (B1213986), and aminium groups on this ring system creates a molecule with distinct electronic and steric properties, making it a valuable intermediate and building block in synthetic organic chemistry.
The presence of the bromine atom at the 5-position offers a reactive site for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in the formation of carbon-carbon bonds. researchgate.netnih.gov This allows for the introduction of a wide array of functional groups, thereby enabling the synthesis of a diverse library of more complex pyridine derivatives. The methoxy group at the 2-position and the amino group at the 3-position act as directing groups in electrophilic aromatic substitution reactions and can also be chemically modified. The amino group, in its protonated hydrochloride form, influences the solubility and handling of the compound.
The synthesis of the free base, 5-Bromo-2-methoxy-3-pyridinamine, is typically achieved through a multi-step process. A common precursor, 5-bromo-2-methoxy-3-nitropyridine (B130787), is synthesized first. rsc.orgchemicalbook.comguidechem.comsigmaaldrich.com This nitro derivative is then subjected to a reduction reaction to convert the nitro group into an amino group. chemicalbook.com A general method for this reduction involves the use of tin(II) chloride dihydrate in a suitable solvent like ethyl acetate, followed by a basic workup to isolate the free amine. chemicalbook.com The subsequent formation of the hydrochloride salt can be achieved by treating a solution of the free base with anhydrous hydrochloric acid. nih.gov
Physicochemical Properties of 5-Bromo-2-methoxypyridin-3-amine (B1520566) (Free Base)
| Property | Value |
|---|---|
| Molecular Formula | C6H7BrN2O |
| Molecular Weight | 203.04 g/mol |
| Melting Point | 53-55 °C |
| Boiling Point | 284.5±35.0 °C at 760 mmHg |
| IUPAC Name | 5-bromo-2-methoxypyridin-3-amine |
| CAS Number | 884495-39-0 |
Data sourced from PubChem and commercial supplier information. nih.govorgsyn.org
Interdisciplinary Relevance in Chemical Sciences
The utility of this compound extends beyond fundamental organic synthesis and into various interdisciplinary fields of the chemical sciences, most notably medicinal chemistry and materials science. Pyridine and its derivatives are integral components in a vast number of biologically active compounds and approved pharmaceuticals. semanticscholar.org
In the realm of medicinal chemistry, substituted pyridines are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The specific combination of bromo, methoxy, and amino functional groups on the pyridine ring of this compound makes it an attractive starting material for the synthesis of potential therapeutic agents. Each functional group can play a role in the molecule's pharmacokinetic and pharmacodynamic properties. For instance, the methoxy group can influence metabolic stability and binding interactions, while the amino group can serve as a key hydrogen bonding donor or acceptor. The bromine atom not only facilitates further chemical elaboration but can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
The broader class of 2-methoxypyridine (B126380) derivatives has been investigated for applications in materials science, particularly in the development of liquid crystals and photo-physical materials. researchgate.netrsc.org The electronic properties of the substituted pyridine ring can be tuned to create molecules with desired optical and electronic characteristics. While specific research on this compound in this area is not extensively documented, its structural motifs are consistent with those found in molecules designed for such applications. The ability to functionalize the compound via its bromo and amino groups allows for its incorporation into larger, more complex molecular architectures, such as polymers and dyes.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-bromo-2-methoxypyridin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.ClH/c1-10-6-5(8)2-4(7)3-9-6;/h2-3H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPRWKXCKPIHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 Methoxy 3 Pyridinamine Hydrochloride
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride involves a strategic deconstruction of the molecule to identify plausible starting materials. The primary disconnection points are the carbon-nitrogen and carbon-halogen bonds.
A logical retrosynthetic approach would involve the following disconnections:
C-N Bond: The final amine functionality at the C3 position is commonly introduced by the reduction of a nitro group. This points to 5-bromo-2-methoxy-3-nitropyridine (B130787) as a direct precursor.
C-O Bond: The methoxy (B1213986) group at the C2 position can be installed via a nucleophilic aromatic substitution (SNAr) reaction, displacing a suitable leaving group, typically a halide like chlorine. This suggests 5-bromo-2-chloro-3-nitropyridine (B118568) as a key intermediate.
C-Br and C-N (nitro) Bonds: These electrophilic substitutions on the pyridine (B92270) ring lead back to a simpler pyridine core.
Based on this analysis, the key precursors for the synthesis can be identified as:
5-Bromo-2-methoxy-3-nitropyridine: The immediate precursor before the final reduction step.
5-Bromo-2-chloro-3-nitropyridine: A crucial intermediate allowing for the introduction of the methoxy group. chemicalbook.com
2,5-Dibromopyridine: A versatile starting material where one bromine atom can be selectively substituted. nbinno.comchemicalbook.com
2-Chloropyridine or 2-Methoxypyridine (B126380): Simpler starting points that would require subsequent nitration and bromination.
Conventional Multistep Synthetic Routes
Conventional syntheses of this compound rely on a sequential introduction of the required functional groups onto a pyridine scaffold. A well-documented route starts from a pre-functionalized pyridine ring, such as 5-bromo-2-chloro-3-nitropyridine.
A representative multistep synthesis is detailed below:
Methoxylation: The synthesis often commences with the nucleophilic substitution of the chlorine atom at the C2 position of 5-bromo-2-chloro-3-nitropyridine. This is typically achieved by reacting the substrate with sodium methoxide (B1231860) in methanol. The reaction is generally conducted at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature, yielding 5-bromo-2-methoxy-3-nitropyridine in high yield (often around 98%). chemicalbook.com
Reduction of the Nitro Group: The nitro group of 5-bromo-2-methoxy-3-nitropyridine is then reduced to an amine. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reaction with reducing agents like tin(II) chloride (SnCl2) in an acidic medium, are employed to produce 5-Bromo-2-methoxy-3-pyridinamine.
Salt Formation: Finally, the resulting amine is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol (B145695) or diethyl ether) to precipitate the target compound, this compound.
An alternative route can start from 2,5-dibromopyridine, where the more reactive bromine at the C2 position is selectively replaced by a methoxy group using sodium methoxide. nbinno.comchemicalbook.com The resulting 5-bromo-2-methoxypyridine (B44785) would then undergo nitration, preferentially at the C3 position, followed by reduction to yield the final product.
Palladium-Catalyzed Coupling Reactions in Pyridine Synthesis
While conventional methods are effective, modern synthetic chemistry often utilizes palladium-catalyzed reactions for their efficiency and functional group tolerance. acs.orgacs.org These methods can be applied to construct the substituted pyridine core or to introduce the necessary functional groups.
Palladium-catalyzed approaches relevant to this synthesis include:
Buchwald-Hartwig Amination: This powerful cross-coupling reaction could be used to introduce the amino group. For instance, a precursor like 3,5-dibromo-2-methoxypyridine (B79366) could be selectively aminated at the C3 position using a suitable ammonia (B1221849) equivalent under palladium catalysis. This offers a direct route to forming the C-N bond without proceeding through a nitro intermediate.
C-H Activation: Palladium catalysts can mediate the direct functionalization of C-H bonds. nih.gov A hypothetical route could involve the direct amination or nitration of a C-H bond on a 5-bromo-2-methoxypyridine substrate, though achieving the required regioselectivity can be challenging. acs.org
Synthesis of the Pyridine Ring: Palladium catalysis can also be employed in the construction of the pyridine ring itself from acyclic precursors, such as α,β-unsaturated oxime ethers and alkenes, allowing for the assembly of highly substituted pyridines. nih.govacs.orgresearchgate.net
The table below summarizes potential palladium-catalyzed reactions for synthesizing precursors of the target molecule.
| Coupling Reaction | Reactant 1 | Reactant 2 | Potential Product |
| Buchwald-Hartwig Amination | 3,5-Dibromo-2-methoxypyridine | Ammonia source (e.g., LHMDS) | 5-Bromo-2-methoxy-3-pyridinamine |
| Suzuki Coupling | 3-Amino-5-bromo-2-chloropyridine | Methoxide source (less common) | 5-Bromo-2-methoxy-3-pyridinamine |
| C-H Amination | 5-Bromo-2-methoxypyridine | Aminating agent | 5-Bromo-2-methoxy-3-pyridinamine |
Regioselective Bromination and Amination Strategies
Achieving the correct substitution pattern on the pyridine ring is critical and is governed by the electronic properties of the existing substituents. The regioselectivity of bromination and amination (often via nitration) is a key challenge.
Directing Effects: The pyridine nitrogen is strongly deactivating towards electrophilic aromatic substitution. A methoxy group at the C2 position is activating and directs incoming electrophiles to the ortho (C3) and para (C5) positions. The interplay between the deactivating ring nitrogen and the activating methoxy group determines the final position of substitution.
Regioselective Bromination: In the case of 2-methoxypyridine, electrophilic bromination tends to occur at the C5 position, which is para to the activating methoxy group and less sterically hindered. chegg.com Using reagents like N-Bromosuccinimide (NBS) can provide good control over this reaction. pharm.or.jp
Regioselective Amination (via Nitration): Direct amination is difficult. Therefore, the amino group is typically introduced via nitration followed by reduction. Nitration of 2-methoxypyridine would be expected to yield a mixture of 3-nitro and 5-nitro products. Separating these isomers can be challenging. A more controlled strategy is to start with a substrate that already contains directing groups that favor nitration at the C3 position. For example, in 5-bromo-2-methoxypyridine, the C3 position is activated by the methoxy group and is the most likely site for nitration.
Functional Group Interconversions in Pyridine Ring Modifications
Functional group interconversions (FGIs) are fundamental steps in modifying the pyridine ring to build the target molecule. nih.gov Key transformations include the conversion of halogens to alkoxy groups and nitro groups to amines.
| Initial Functional Group | Target Functional Group | Reagents and Conditions | Reaction Type |
| Chloro (-Cl) at C2 | Methoxy (-OCH3) | Sodium methoxide (NaOMe) in Methanol (MeOH) | Nucleophilic Aromatic Substitution (SNAr) chemicalbook.com |
| Nitro (-NO2) at C3 | Amino (-NH2) | H2, Pd/C or SnCl2, HCl | Reduction |
| Bromo (-Br) | Amino (-NH2) | Amine, Pd catalyst, base | Buchwald-Hartwig Amination nih.gov |
| Pyridine N | Pyridine N-Oxide | m-CPBA or H2O2 | Oxidation |
One of the most critical FGIs in the synthesis of 5-Bromo-2-methoxy-3-pyridinamine is the SNAr reaction to introduce the methoxy group. The electron-withdrawing nitro group and the ring nitrogen activate the C2 position towards nucleophilic attack, allowing the displacement of the chloro substituent by methoxide to proceed efficiently. chemicalbook.com
Green Chemistry Principles in Synthesis Optimization
Applying green chemistry principles to the synthesis of pyridine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijarsct.co.innih.gov
Key green chemistry strategies include:
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents. ijarsct.co.in
Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones to improve atom economy and reduce waste. Iron-catalyzed cyclizations are an example of using less toxic metals. rsc.org
Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. ijarsct.co.inresearchgate.net
One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel (a "one-pot" or "tandem" process) to minimize intermediate purification steps and solvent usage. acs.org
The table below contrasts a conventional approach with a potential greener alternative.
| Synthesis Step | Conventional Method | Greener Alternative | Green Principle Applied |
| Solvent | Dichloromethane, DMF | Ethanol, Water, or solvent-free | Use of safer solvents |
| Amination | Nitration (using HNO3/H2SO4) followed by reduction (e.g., SnCl2) | Catalytic direct amination (e.g., Buchwald-Hartwig) | Higher atom economy, avoids hazardous reagents |
| Energy | Conventional heating with long reaction times | Microwave-assisted synthesis | Reduced energy consumption and reaction time ijarsct.co.in |
| Process | Multi-step with isolation of intermediates | One-pot tandem reaction | Process intensification, waste reduction acs.org |
Industrial Synthesis and Scale-Up Considerations
Transitioning a synthetic route from the laboratory to an industrial scale introduces several practical challenges that must be addressed to ensure the process is safe, cost-effective, and robust. postapplescientific.com
Key considerations for the industrial synthesis of this compound include:
Process Safety: Many reactions in the synthesis can be hazardous at scale. For example, nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions. Handling large quantities of bromine or strong acids and bases also requires specialized equipment and safety protocols.
Reaction Conditions: Industrial processes favor conditions that are easily manageable, such as atmospheric pressure and moderate temperatures. High-pressure hydrogenations or reactions requiring cryogenic temperatures can significantly increase equipment and operational costs.
Purification: At an industrial scale, purification methods like column chromatography are generally not feasible. The process must be optimized to yield a product that can be purified through crystallization, precipitation, or extraction, which are more scalable techniques.
Waste Management: The disposal of waste streams, including solvents and byproducts, is a significant environmental and cost factor. Green chemistry principles, such as solvent recycling and minimizing the use of toxic reagents, are crucial for sustainable industrial production.
Reactivity and Transformational Chemistry of 5 Bromo 2 Methoxy 3 Pyridinamine Hydrochloride
Electrophilic and Nucleophilic Substitution Reactions
The pyridine (B92270) ring's electron-deficient nature generally makes it resistant to electrophilic aromatic substitution. However, the activating effects of the amino and methoxy (B1213986) groups can facilitate reactions with strong electrophiles. Conversely, the electron-withdrawing character of the ring nitrogen and the bromo substituent makes the pyridine core susceptible to nucleophilic aromatic substitution (SNAr).
While specific studies on 5-Bromo-2-methoxy-3-pyridinamine hydrochloride are not extensively documented, the reactivity can be inferred from related structures. For instance, the bromo substituent at the 5-position is a potential site for nucleophilic displacement, a reaction well-documented for other halopyridines. Similarly, studies on 5-bromo-1,2,3-triazines have shown successful nucleophilic aromatic substitution with phenols. nih.gov The presence of the amino and methoxy groups will modulate the reactivity of the pyridine ring towards nucleophiles.
Tertiary alkylamines have been shown to act as nucleophiles in substitution reactions at heteroaromatic halides. mdpi.com In the context of 5-Bromo-2-methoxy-3-pyridinamine, the amino group could potentially participate in intramolecular reactions or influence the regioselectivity of intermolecular nucleophilic attack.
Cross-Coupling Reactions Involving the Bromo Moiety
The carbon-bromine bond at the 5-position of the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions, offering a versatile handle for the introduction of a wide array of functional groups.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.govlibretexts.org This reaction is widely applicable to bromo-substituted pyridines. For the related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), Suzuki-Miyaura coupling with various arylboronic acids has been successfully demonstrated. nih.govmdpi.com These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent mixture like 1,4-dioxane (B91453) and water. nih.govmdpi.com It is expected that this compound would undergo similar transformations, allowing for the synthesis of a diverse range of 5-aryl-2-methoxy-3-pyridinamine derivatives. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Related Bromopyridine Data based on reactions with 5-bromo-2-methylpyridin-3-amine.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75 | nih.gov |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 80 | nih.gov |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 82 | nih.gov |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction provides a direct route to alkynyl-substituted pyridines. Bromo-substituted pyridines are common substrates for this transformation. For example, 5- and 6-bromo-3-fluoro-2-cyanopyridines have been successfully coupled with a variety of terminal alkynes using a Pd(PPh₃)₄ catalyst and a CuI co-catalyst in a THF/Et₃N solvent system at room temperature. soton.ac.uk Given these precedents, this compound is expected to be a viable substrate for Sonogashira coupling, yielding 5-alkynyl-2-methoxy-3-pyridinamine derivatives.
Table 2: General Conditions for Sonogashira Coupling of Bromopyridines
| Bromopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temperature | Reference |
| 5-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | Room Temp. | soton.ac.uk |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Heptyne | Pd(PPh₃)₄, CuI | Et₃N | THF | Room Temp. | soton.ac.uk |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines. wikipedia.org The bromo substituent in this compound makes it a suitable candidate for this transformation. Research on the Buchwald-Hartwig amination of 2-bromopyridines with various amines has shown that the reaction proceeds efficiently with a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. researchgate.net A variety of palladium precatalysts and phosphine ligands can be employed, and the choice of base is critical for the reaction's success. nih.gov This methodology could be applied to this compound to introduce a second amino group at the 5-position.
Table 3: Typical Catalyst/Ligand/Base Systems for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Reference |
| Pd(OAc)₂ | XPhos | t-BuONa | Toluene | nih.gov |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | nih.gov |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | wikipedia.org |
Reactions at the Pyridinamine Functionality
The amino group at the 3-position is a key site for a variety of chemical transformations. Its nucleophilic character allows it to react with a range of electrophiles. For instance, the amino group of the related 5-bromo-2-methylpyridin-3-amine can be readily acylated with acetic anhydride (B1165640) to form the corresponding acetamide. mdpi.com This reaction is typically carried out in the presence of an acid catalyst. mdpi.com Similarly, it is expected that the amino group of this compound can undergo acylation, sulfonylation, and other reactions with electrophilic reagents. The reactivity of the amino group can be influenced by the electronic effects of the other substituents on the pyridine ring.
The amino group can also direct ortho-lithiation, providing a route to further functionalization of the pyridine ring, although the presence of the bromo and methoxy groups would influence the regioselectivity of such a reaction.
Modifications of the Methoxy Group
The methoxy group at the 2-position of the pyridine ring is generally stable, but it can be cleaved under certain conditions to yield the corresponding pyridinol. This demethylation is a common transformation in medicinal and synthetic chemistry. thieme-connect.com A variety of reagents have been developed for the demethylation of methoxy-substituted aromatic and heteroaromatic compounds. google.com
For methoxypyridines, reagents such as boron tribromide (BBr₃) and L-selectride have proven effective. thieme-connect.com The choice of demethylating agent can be crucial for achieving selectivity, especially in the presence of other sensitive functional groups. thieme-connect.com For instance, L-selectride has been shown to selectively demethylate methoxypyridines in the presence of anisoles. thieme-connect.com The reaction conditions, such as solvent and temperature, also play a significant role in the outcome of the demethylation reaction. researchgate.net Furthermore, aluminum triiodide in the presence of pyridine has been reported as an efficient system for the demethylation of eugenol, suggesting its potential applicability to methoxypyridines. thieme-connect.com Electrochemical methods for demethylation have also been explored for methoxyphenols, which could potentially be adapted for methoxypyridines. nih.gov
Table 4: Reagents for Demethylation of Methoxyarenes
| Reagent | General Conditions | Reference |
| Boron tribromide (BBr₃) | Dichloromethane, low temperature | thieme-connect.com |
| L-selectride | THF, reflux | thieme-connect.com |
| Pyridinium (B92312) chloride | High temperature, neat | google.com |
| Aluminum triiodide/Pyridine | Acetonitrile (B52724), 80 °C | thieme-connect.com |
Ring-Opening and Ring-Closing Transformations of Pyridine Derivatives
The pyridine ring, often perceived as a stable aromatic system, can undergo fascinating ring-opening and subsequent ring-closing transformations under specific reaction conditions. These reactions typically proceed via the formation of a pyridinium salt, which activates the ring towards nucleophilic attack. For a molecule like 5-Bromo-2-methoxy-3-pyridinamine, the quaternization of the ring nitrogen would be the initial step, making the ring susceptible to cleavage.
One of the classical examples of such a transformation is the Zincke reaction. nih.govnbinno.com In this reaction, a pyridine is activated by a highly electron-deficient aryl halide, such as 2,4-dinitrochlorobenzene, to form an N-arylpyridinium salt. Subsequent treatment with a primary or secondary amine leads to the opening of the pyridine ring to form a highly conjugated species known as a Zincke aldehyde or imine. nih.govacs.org These open-chain intermediates are versatile synthons that can undergo intramolecular cyclization to form a variety of new heterocyclic or carbocyclic systems.
In the context of 5-Bromo-2-methoxy-3-pyridinamine, after conversion to a suitable pyridinium salt, a nucleophile could attack the electron-deficient ring. The presence of the electron-donating methoxy and amino groups might influence the regioselectivity of the initial nucleophilic attack. The open-chain intermediate formed would be a highly functionalized diene, and its subsequent reactivity would be dictated by the nature of the substituents and the reaction conditions. Intramolecular reactions of this intermediate could lead to the formation of new fused ring systems. For instance, if a nucleophile with a tethered reactive group is employed, a subsequent intramolecular ring-closing step could yield novel bicyclic or polycyclic heteroaromatic compounds.
Another important mechanistic pathway that involves both ring-opening and ring-closing is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.org This mechanism is particularly relevant for nucleophilic substitution reactions on heterocyclic rings bearing a leaving group. In the case of 5-Bromo-2-methoxy-3-pyridinamine, a strong nucleophile could potentially attack a carbon atom of the pyridine ring, leading to the formation of a covalent adduct. This could be followed by the opening of the pyridine ring to form an open-chain intermediate, which then cyclizes in a different manner to expel the bromide ion and form a new substituted pyridine. wikipedia.org
The following table summarizes representative ring-opening and ring-closing transformations observed for pyridine derivatives, which could be analogous to the potential reactivity of this compound.
| Transformation Type | Reactant(s) | Conditions | Product Type |
| Zincke Reaction | Pyridinium salt, Amine | Heat | Zincke Aldehyde/Imine |
| ANRORC Substitution | Halopyridine, Strong Nucleophile | Basic | Substituted Pyridine |
| Intramolecular Cyclization | Functionalized Pyridine | Catalyst/Heat | Fused Heterocycle |
Mechanistic Investigations of Key Transformations
A deeper understanding of the reactivity of this compound requires a detailed examination of the mechanisms governing its transformations.
Mechanism of Ring-Opening via Zincke Reaction:
The Zincke reaction of a pyridinium salt derived from 5-Bromo-2-methoxy-3-pyridinamine would commence with the nucleophilic addition of an amine to the activated pyridine ring. The attack is most likely to occur at the C2 or C6 position, which are most activated by the positively charged nitrogen. Let's consider the attack at the C6 position.
Nucleophilic Addition: An amine nucleophile attacks the C6 position of the pyridinium ring, breaking the aromaticity and forming a dihydropyridine (B1217469) intermediate.
Ring Opening: The resulting intermediate undergoes a spontaneous electrocyclic ring-opening, cleaving the C-N bond to furnish a conjugated open-chain glutaconaldehyde (B1235477) derivative (a Zincke aldehyde if a secondary amine is used, or a corresponding imine with a primary amine). The substituents (bromo, methoxy, and amino groups) would be retained on this open-chain structure.
Further Reactions: This highly functionalized intermediate can then undergo various transformations. For instance, an intramolecular nucleophilic attack from a substituent on the original amine or on the pyridine ring could initiate a ring-closing reaction to form a new heterocyclic system.
The electronic effects of the substituents on the pyridine ring play a crucial role. The electron-donating methoxy and amino groups would increase the electron density of the ring, potentially making the initial quaternization step more challenging compared to unsubstituted pyridine. However, once the pyridinium salt is formed, these groups could influence the stability and subsequent reactivity of the ring-opened intermediate.
Mechanism of ANRORC Substitution:
The ANRORC mechanism provides an alternative pathway for nucleophilic substitution, distinct from the classical SNAr mechanism. wikipedia.org For 5-Bromo-2-methoxy-3-pyridinamine, this pathway could be initiated by a strong nucleophile, such as an amide anion.
Nucleophilic Addition: The nucleophile adds to a carbon atom of the pyridine ring, typically one activated by electron-withdrawing groups or adjacent to the heteroatom. In this case, addition could occur at the C2, C4, or C6 positions.
Ring Opening: The resulting anionic sigma-complex undergoes a ring-opening, often with the cleavage of a C-N or C-C bond within the ring, to form an open-chain intermediate. The nature of this intermediate is highly dependent on the position of the initial nucleophilic attack and the substitution pattern.
Ring Closure: The open-chain intermediate then undergoes a new intramolecular cyclization. This ring-closing step occurs in a manner that allows for the expulsion of the leaving group (the bromide ion at C5). This step regenerates an aromatic pyridine ring, but with the nucleophile now incorporated.
The following table outlines key mechanistic steps and the potential influence of the substituents present in this compound.
| Mechanistic Step | Description | Influence of Substituents |
| Pyridinium Salt Formation | Quaternization of the pyridine nitrogen. | The electron-donating amino and methoxy groups may slightly decrease the rate of N-alkylation or N-arylation. |
| Nucleophilic Attack | Addition of a nucleophile to an electrophilic carbon of the pyridinium ring. | The methoxy and amino groups can direct the nucleophilic attack to specific positions due to their electronic effects. |
| Ring Opening | Cleavage of a C-N or C-C bond in the pyridine ring to form an open-chain intermediate. | Substituents can stabilize or destabilize the open-chain intermediate, influencing the reaction pathway. |
| Ring Closure | Intramolecular cyclization of the open-chain intermediate. | The position of the bromo, methoxy, and amino groups will determine the possible modes of cyclization and the structure of the final product. |
Role As a Synthon in Complex Organic Synthesis
Building Block for Pharmaceutical Intermediates
The pyridine (B92270) motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Halogenated and aminated pyridines are crucial intermediates for developing novel therapeutic agents. nbinno.com The subject compound serves as a valuable precursor for synthesizing complex molecules intended for pharmacological applications. For instance, related pyridine derivatives have been investigated for their potential as dopamine (B1211576) D2 and D3 receptor antagonists and their activity at serotonin (B10506) receptors, making them candidates for treating conditions like schizophrenia and depression.
The versatility of the 5-bromo-2-methoxypyridin-3-amine (B1520566) scaffold allows for its incorporation into a wide range of biologically active compounds. For example, a similar compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was identified as an essential intermediate for the synthesis of AS-8112, a potent antiemetic agent. pharm.or.jpamanote.com Furthermore, derivatives synthesized from analogous bromo-aminopyridines have shown potential as anti-thrombolytic and biofilm inhibiting agents, highlighting the broad therapeutic potential of this class of compounds. mdpi.com
Precursor in Agrochemical Development
In addition to pharmaceuticals, substituted pyridines are integral to the agrochemical industry for the development of new pesticides, herbicides, and fungicides. nbinno.comnbinno.com The unique combination of functional groups in 5-Bromo-2-methoxy-3-pyridinamine makes it an attractive starting material for creating novel crop protection agents. Research into related compounds has shown that the pyridine scaffold can be used to synthesize effective and low-toxicity bactericides that protect crops from various pathogens. pipzine-chem.com
The bromo-pyridine core is a key component in several commercial agrochemicals. For instance, 5-Bromo-2-chloropyridine is a known intermediate in the synthesis of the herbicide Fluazifop-p-butyl and the widely used fungicide Azoxystrobin. nbinno.com This underscores the industrial importance of halogenated pyridines and suggests the potential of 5-Bromo-2-methoxy-3-pyridinamine as a precursor for next-generation agrochemicals. nbinno.com
Scaffold for Heterocyclic Systems and Fused Ring Structures
The true synthetic power of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride is demonstrated in its use as a scaffold for constructing more elaborate heterocyclic systems. The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. nbinno.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The amino group and the bromine atom provide two distinct points for modification, enabling the synthesis of diverse fused-ring systems. Fused pyridines, such as furo[2,3-b]pyridines and pyrido[3',2':4,5]furo[3,2-d]pyrimidines, are classes of compounds with significant biological activity, and their synthesis often relies on functionalized pyridine precursors. nih.gov The pyridine unit is considered an attractive and privileged scaffold for generating compounds with interesting biological profiles through fusion with other ring systems. nih.gov
Key Synthetic Transformations
| Reaction Type | Reagent/Catalyst | Resulting Structure |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Biaryl compounds mdpi.comnbinno.com |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted pyridines nbinno.com |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Di-amino pyridine derivatives nbinno.com |
| Cyclization Reactions | Various | Fused heterocyclic systems (e.g., pyrido-pyrimidines) researchgate.net |
Applications in Ligand and Material Chemistry
Beyond life sciences, the structural features of 5-Bromo-2-methoxy-3-pyridinamine lend themselves to applications in materials science and coordination chemistry. The pyridine nitrogen atom and the exocyclic amino group are excellent coordination sites for metal ions, making the molecule a candidate for designing novel ligands. A related precursor, 5-Bromo-2-methoxypyridine (B44785), is utilized as a ligand for central nicotinic acetylcholine (B1216132) receptors. chemicalbook.com
In materials science, pyridine derivatives are used as building blocks for functional materials such as conducting polymers and liquid crystals. nbinno.com The specific electronic properties of the substituted pyridine ring can be harnessed to create materials with desired optical or electronic characteristics. For example, 5-bromo-2-methoxypyridine has been explored as a component in photogenic materials to enhance the efficiency and performance of display technologies. pipzine-chem.com The ability to functionalize the molecule through cross-coupling reactions allows for the tuning of its properties for specific material applications.
Computational and Theoretical Investigations of 5 Bromo 2 Methoxy 3 Pyridinamine Hydrochloride
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromo-2-methoxy-3-pyridinamine hydrochloride, these studies reveal how the arrangement of electrons and nuclei influences its chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict molecular geometries, energies, and other properties. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable results.
In the case of 5-Bromo-2-methoxy-3-pyridinamine, DFT would be used to determine its optimized molecular geometry. The presence of the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups, along with the electron-withdrawing bromo (-Br) group, creates a complex electronic environment on the pyridine ring. DFT calculations can quantify the effects of these substituents on bond lengths and angles. For instance, in a related compound, 2-acetylamino-5-bromo-6-methylpyridine, DFT studies have elucidated the molecular geometry and vibrational frequencies. nih.gov
Table 1: Predicted Geometrical Parameters for a Substituted Pyridine Analog (Note: Data is illustrative for a related pyridine derivative as specific data for this compound is not available in the cited literature.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N (pyridine ring) | 1.34 | 118.5 |
| C-C (pyridine ring) | 1.39 | 120.1 |
| C-Br | 1.90 | - |
| C-O (methoxy) | 1.36 | - |
| O-CH3 (methoxy) | 1.43 | - |
| C-NH2 | 1.38 | - |
These calculations would also reveal the distribution of electron density, indicating the most electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its reactivity.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For 5-Bromo-2-methoxy-3-pyridinamine, the electron-donating amino and methoxy groups are expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom can influence the LUMO energy. Computational studies on similar aminopyridine derivatives have shown how substituents affect these frontier orbitals. scirp.org
Table 2: Frontier Molecular Orbital Energies for a Substituted Aminopyridine Analog (Note: Data is illustrative for a related aminopyridine derivative as specific data for this compound is not available in the cited literature.)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
The distribution of the HOMO and LUMO across the molecule can also be visualized. For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the amino group, while the LUMO may have significant contributions from the pyridine ring and the bromine atom.
Molecular Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgchemrxiv.org The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.
For this compound, the MEP surface would highlight the electron-rich areas, such as the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, as regions of negative potential. ias.ac.in The hydrogen atoms of the amino group and the proton associated with the hydrochloride salt would be regions of high positive potential. The bromine atom can exhibit a region of positive potential on its outermost surface, known as a σ-hole, making it a potential halogen bond donor. The MEP analysis provides a comprehensive picture of the molecule's reactivity landscape. rsc.org
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra, providing information about electronic transitions. For substituted pyridines, these calculations can help in assigning the observed spectral bands to specific electronic transitions within the molecule.
Similarly, DFT calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand the vibrational modes. For example, the characteristic stretching frequencies of the N-H, C-O, and C-Br bonds can be calculated and assigned. Studies on related compounds like 2-amino-6-methoxy-3-nitropyridine (B1334430) have demonstrated the utility of DFT in interpreting vibrational spectra. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
For this compound, reaction pathway modeling could be used to study its synthesis or its potential metabolic transformations. For instance, the mechanism of its formation from precursors could be elucidated by identifying the lowest energy pathway. Theoretical investigations into the multicomponent reactions for the synthesis of related pyridopyrimidines have successfully mapped out the reaction mechanisms, including Knoevenagel condensation and Michael addition steps.
In Silico Design of Novel Pyridine-Based Compounds
The structural and electronic information obtained from computational studies of this compound can be leveraged for the in silico design of new molecules with desired properties. The pyridine scaffold is a common feature in many biologically active compounds and approved drugs. auctoresonline.org
By understanding the structure-activity relationships (SAR) of this compound, medicinal chemists can design new derivatives with enhanced biological activity, improved pharmacokinetic profiles, or reduced toxicity. nih.gov For example, modifications to the substituent groups on the pyridine ring can be explored computationally to optimize interactions with a biological target. nih.govcmjpublishers.com This computer-aided drug design (CADD) approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. auctoresonline.org
Biological and Mechanistic Research Molecular Level Focus
Investigation of Molecular Target Interactions
The specific interactions of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride with various molecular targets, including receptors and enzymes, are a key area of research to elucidate its pharmacological profile. While direct studies on this specific compound are limited, research on structurally similar molecules and general pharmacological principles allows for an informed discussion of its potential interactions.
Dopamine (B1211576) Receptor Interactions (D2 and D3)
Direct experimental binding data for this compound at dopamine D2 and D3 receptors are not extensively available in the current body of scientific literature. However, the chemical structure, featuring a substituted aminopyridine core, suggests the potential for interaction with these G-protein coupled receptors. The development of selective ligands for D2 and D3 receptors is a significant challenge due to the high homology between these two subtypes researchgate.net.
Research on other series of compounds, such as 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues, has demonstrated that the presence of bromo and methoxy (B1213986) substitutions on an aromatic ring can influence affinity for dopamine D2, D3, and D4 receptors researchgate.net. For instance, modifications to the chemical structure of such analogues have been shown to modulate binding affinities at these receptor subtypes researchgate.net. The antipsychotic drug aripiprazole and its analogues, which also feature complex aromatic systems, have been evaluated for their affinity at D2-like dopamine receptors researchgate.net. This suggests that compounds with similar structural motifs to this compound could potentially exhibit affinity for these receptors. A study on SYA16263, a compound with a pyridinyl piperazine structure, showed moderate binding affinity at D2 and D3 receptors, indicating that the pyridine (B92270) scaffold can be a key element for dopamine receptor interaction nih.gov.
Computational methods, such as molecular docking and dynamics simulations, are valuable tools for predicting the binding of novel ligands to dopamine receptors nih.govnih.govnih.gov. Such in silico approaches could provide insights into the potential binding modes and affinities of this compound with D2 and D3 receptors, guiding future experimental studies.
Serotonin (B10506) Receptor Interactions (5-HT3)
There is a lack of specific studies investigating the interaction of this compound with the serotonin 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists, often referred to as "setrons," are primarily used as antiemetics wikipedia.orgdrugs.com. These antagonists act by blocking the binding of serotonin to 5-HT3 receptors located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain wikipedia.orgamegroups.org.
The pharmacophore for 5-HT3 receptor antagonists typically includes an aromatic ring and a basic nitrogen atom within a specific spatial arrangement. Given that this compound possesses an aminopyridine structure, which includes an aromatic ring and a basic amine group, it is plausible that it could interact with the 5-HT3 receptor. However, without experimental data, its activity as an agonist or antagonist remains speculative.
Molecular docking and simulation studies have been employed to understand the structural basis of ligand binding to serotonin receptors, including the 5-HT3 subtype nih.govnih.gov. These computational techniques could be utilized to predict the potential interaction of this compound with the 5-HT3 receptor binding site and to compare its binding mode with that of known 5-HT3 antagonists.
Nicotinic Acetylcholine (B1216132) Receptor Ligand Studies
While direct studies on this compound are not available, research on a structurally related compound, 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine ([76Br]BAP), provides significant insight into the potential for nicotinic acetylcholine receptor (nAChR) interaction nih.gov. This radiolabeled ligand has been synthesized and characterized as a novel tool for studying nAChRs in the brain nih.gov.
In vitro binding studies with [76Br]BAP in rat brain membranes revealed high-affinity binding sites with dissociation constant (K(D)) values in the picomolar range nih.gov. Saturation experiments indicated a single population of high-affinity sites, although non-linear Scatchard plots suggested the presence of a lower-affinity binding site as well nih.gov. Autoradiography studies showed a heterogeneous distribution of [76Br]BAP binding in the rat brain, with high concentrations in the thalamus and presubiculum nih.gov.
In vivo studies in rats demonstrated that the binding of [76Br]BAP could be blocked by the co-administration of nicotine nih.gov. Furthermore, preliminary positron emission tomography (PET) studies in rhesus monkeys showed high uptake of [76Br]BAP in the thalamus, which was displaceable by other nicotinic ligands like cytisine and nicotine nih.gov. These findings suggest that the bromo-methoxy-pyridine scaffold is a promising framework for the development of nAChR ligands. The structural similarity between [76Br]BAP and this compound suggests that the latter may also exhibit affinity for nAChRs. The binding sites for ligands on nAChRs are located in the extracellular domain at the interface between subunits and involve several aromatic residues nih.govokstate.edu.
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of new, more potent, and selective molecules. For the class of bromo-methoxy-pyridinamine derivatives, while specific SAR studies on this compound are not detailed in the literature, general principles can be inferred from related classes of compounds.
For pyridine derivatives, SAR studies have shown that the nature and position of substituents on the pyridine ring significantly impact their biological activities, including antiproliferative effects nih.gov. For example, the presence of methoxy (-OMe) and hydroxyl (-OH) groups can enhance activity, whereas bulky groups or halogens might decrease it, depending on the target and the specific interactions in the binding pocket nih.gov. In the context of monoamine oxidase B (MAO-B) inhibitors based on a 3-phenylcoumarin scaffold, substitutions on the phenyl ring have been systematically varied to probe the determinants of inhibitory activity frontiersin.org.
In the development of phosphodiesterase 4D (PDE4D) inhibitors, a methoxy group attached to a pyridinyl ring has been identified as a favorable structural moiety nih.gov. This highlights the importance of the methoxy group in ligand-target interactions. For naphthalimide derivatives, SAR studies have focused on understanding the effects of various substitution patterns on their anticancer activity and DNA binding affinity researchgate.net.
The aminopyridine scaffold itself is a versatile platform in medicinal chemistry. SAR studies on aminopyridine-containing thiourea derivatives have identified potent, non-competitive inhibitors of α-glucosidase rsc.org. These studies underscore the importance of systematic structural modifications to optimize biological activity.
For this compound, a systematic SAR study would involve the synthesis and biological evaluation of analogues with variations at the 5-bromo, 2-methoxy, and 3-amino positions of the pyridine ring. This would help to delineate the structural requirements for optimal interaction with its biological targets.
Molecular Docking and Simulation of Ligand-Target Binding
For dopamine receptors, molecular docking can be used to predict the binding pose and affinity of ligands within the receptor's binding pocket nih.gov. The crystal structures of D2 and D3 receptors have been resolved, providing a basis for accurate docking studies nih.gov. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the receptor nih.gov. Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time and to explore the conformational changes that may occur upon binding nih.gov.
Similarly, for serotonin receptors, homology modeling and molecular docking can be employed to build three-dimensional models and study ligand interactions, especially for subtypes where crystal structures are not yet available nih.gov. Such studies can help to identify key and selective residues involved in the binding pocket, which is crucial for the design of subtype-selective ligands nih.gov.
In the context of nicotinic acetylcholine receptors, docking studies are often performed using acetylcholine binding proteins (AChBPs) as structural surrogates, as they share high homology with the ligand-binding domain of nAChRs semanticscholar.org. These studies can elucidate the structural basis for the differences between agonists, antagonists, and allosteric modulators researchgate.net.
For this compound, a typical molecular docking workflow would involve:
Obtaining the 3D structure of the ligand and the target receptor (e.g., from crystallographic data or homology modeling).
Defining the binding site on the receptor.
Using a docking algorithm to generate and score a series of possible binding poses of the ligand within the binding site.
Analyzing the top-scoring poses to identify key intermolecular interactions.
MD simulations could then be performed on the most promising ligand-receptor complexes to assess their stability and dynamics.
In Vitro Biochemical Assay Development for Mechanistic Studies
To investigate the molecular mechanisms of action of this compound, a variety of in vitro biochemical assays can be developed and employed. These assays are essential for validating the findings from computational studies and for quantifying the compound's effects on its biological targets.
For receptor binding, radioligand binding assays are a standard method. These assays use a radiolabeled ligand with known affinity for the target receptor to compete with the test compound. By measuring the displacement of the radioligand, the binding affinity (Ki) of the test compound can be determined. This approach has been used extensively for dopamine, serotonin, and nicotinic acetylcholine receptors nih.govnih.gov.
Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or allosteric modulator. For G-protein coupled receptors like the dopamine and some serotonin receptors, functional activity can be assessed by measuring changes in second messenger levels (e.g., cAMP) or by using reporter gene assays. For ligand-gated ion channels like the 5-HT3 and nicotinic acetylcholine receptors, electrophysiological techniques such as patch-clamp can be used to measure changes in ion flow across the cell membrane in response to the compound.
Enzyme inhibition assays are used to determine if a compound affects the activity of a specific enzyme. For example, if this compound were hypothesized to inhibit an enzyme like monoamine oxidase, its inhibitory potency (IC50) could be determined by measuring the rate of substrate conversion in the presence and absence of the compound. The development of such assays for aminopyridine derivatives has been reported for various enzymes rsc.orgnih.gov.
The development of fluorescent probes based on the aminopyridine scaffold has also been explored, which could have applications in biochemical detection and analysis mdpi.com. Furthermore, in vitro cytotoxicity assays are important to assess the compound's effects on cell viability and to distinguish specific pharmacological effects from general toxicity bas.bg.
A comprehensive in vitro assay panel for this compound would include:
Radioligand binding assays for a panel of relevant receptors.
Functional assays to characterize the nature of the receptor interaction.
Enzyme inhibition assays for key enzymes in relevant signaling pathways.
Cell-based assays to assess downstream cellular effects.
The data generated from these assays would be critical for understanding the compound's mechanism of action at a molecular level.
Advanced Analytical Methodologies for 5 Bromo 2 Methoxy 3 Pyridinamine Hydrochloride and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-Bromo-2-methoxy-3-pyridinamine hydrochloride. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine, methoxy, and amine substituents. The coupling constants (J) between adjacent protons on the pyridine ring would reveal their relative positions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the pyridine ring are diagnostic, with the carbon attached to the electronegative methoxy group appearing at a lower field.
2D NMR Techniques: Advanced 2D NMR experiments are employed to establish the complete molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, confirming the connectivity of protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the placement of substituents like the methoxy group and for piecing together the entire molecular structure. mdpi.com
The following table summarizes the anticipated NMR data for the core structure of 5-Bromo-2-methoxy-3-pyridinamine.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H4 | ~7.5 - 7.8 | ~125 - 130 | C2, C5, C6 |
| H6 | ~7.9 - 8.2 | ~140 - 145 | C2, C4, C5 |
| -OCH₃ | ~3.9 - 4.1 | ~55 - 60 | C2 |
| -NH₂ | ~4.5 - 5.5 (broad) | - | C3, C4 |
| C2 | - | ~155 - 160 | -OCH₃, H6 |
| C3 | - | ~130 - 135 | H4, -NH₂ |
| C4 | - | ~125 - 130 | H6, -NH₂ |
| C5 | - | ~110 - 115 | H4, H6 |
| C6 | - | ~140 - 145 | H4 |
High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy and precision. nfdi4chem.denfdi4chem.de For this compound, HRMS provides an exact mass measurement, which can be used to confirm its molecular formula (C₆H₈BrClN₂O).
The technique, often coupled with electrospray ionization (ESI), measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to several decimal places. This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion. mdpi.comnih.gov By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained, corroborating the structure determined by NMR. The fragmentation of pyridinamine derivatives often involves characteristic losses of the substituents or cleavage of the pyridine ring. nih.govresearchgate.net
Below is a table of expected ions for 5-Bromo-2-methoxy-3-pyridinamine in an HRMS analysis.
| Ion | Proposed Structure/Fragment | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₆H₈BrN₂O⁺ | 202.9896 |
| [M-CH₃]⁺ | Loss of methyl radical | 187.9665 |
| [M-OCH₃]⁺ | Loss of methoxy radical | 171.9716 |
| [M-Br]⁺ | Loss of bromine radical | 123.0553 |
| [C₅H₅N₂O]⁺ | Loss of Br and CH₃ | 109.0397 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. For this compound, a single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. nih.govacs.org
This technique allows for the unambiguous confirmation of the connectivity and stereochemistry of the compound. The resulting crystal structure would reveal the planarity of the pyridine ring and the orientation of the methoxy and amine substituents relative to the ring. researchgate.netnih.gov
Furthermore, X-ray crystallography elucidates the crystal packing, showing how individual molecules interact with each other in the crystal lattice through intermolecular forces such as hydrogen bonding (e.g., involving the amine group and the hydrochloride counter-ion), dipole-dipole interactions, and van der Waals forces. researchgate.net This information is critical for understanding the physical properties of the solid material. For pyridine derivatives, crystal packing can range from herringbone patterns to parallel arrangements of the molecules. acs.orgrsc.org
| Parameter | Information Obtained |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Lengths | e.g., C-C, C-N, C-O, C-Br distances |
| Bond Angles | e.g., C-N-C, C-C-C angles |
| Torsion Angles | Dihedral angles defining molecular conformation |
| Intermolecular Interactions | Hydrogen bonds, π-π stacking, etc. |
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, UPLC, GC)
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-resolution version, UPLC, are the most common methods for the purity analysis of non-volatile compounds like the target molecule. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is usually performed with a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While the hydrochloride salt itself is non-volatile, the free base form of 5-Bromo-2-methoxy-3-pyridinamine could potentially be analyzed by GC. cdc.gov The technique often employs a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. tandfonline.comacs.org Headspace GC-MS is a particularly powerful method for identifying and quantifying residual solvents used in the synthesis process. ijpsonline.com
The following table summarizes typical conditions for these chromatographic methods.
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |
| HPLC/UPLC | Reversed-phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water gradient with acid modifier | UV-Vis, Diode Array Detector (DAD), MS | Purity determination, separation of related substances |
| GC | Capillary column (e.g., DB-5, DB-624) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Analysis of the free base, residual solvent analysis |
Spectroscopic Characterization of Reaction Intermediates
During the synthesis of this compound, spectroscopic techniques can be employed to monitor the reaction progress and characterize key intermediates. For instance, in a potential synthesis route involving the reduction of a nitro group to an amine, the characterization of the precursor, 5-bromo-2-methoxy-3-nitropyridine (B130787), is a critical step. chemicalbook.com
Infrared (IR) Spectroscopy: This technique can be used to monitor the disappearance of functional groups from the starting material and the appearance of new ones in the product. For example, during the reduction of a nitro-pyridine intermediate, the characteristic symmetric and asymmetric stretching vibrations of the nitro group (around 1530 and 1350 cm⁻¹) would disappear, while the N-H stretching vibrations of the newly formed amine group would appear (around 3300-3500 cm⁻¹).
NMR and Mass Spectrometry: Samples can be taken at various time points during a reaction and analyzed by NMR or MS to track the conversion of starting materials and the formation of intermediates and the final product. mdpi.com For example, ¹H NMR can show the appearance of new aromatic signals corresponding to the product. Mass spectrometry can confirm the mass of the intermediate, such as the aforementioned 5-bromo-2-methoxy-3-nitropyridine. chemicalbook.com
These in-process analytical methods are crucial for reaction optimization, ensuring complete conversion and identifying the formation of any significant byproducts.
Patent Landscape and Intellectual Property Analysis
Review of Synthetic Methodologies in Patent Literature
The synthesis of 5-Bromo-2-methoxy-3-pyridinamine and its hydrochloride salt, while not always the central claim, is frequently detailed in the experimental sections of patents focused on its derivatives. These methodologies often involve multi-step sequences starting from commercially available pyridine (B92270) precursors.
One common strategy involves the introduction of the bromo, methoxy (B1213986), and amino functionalities onto the pyridine ring through a series of regioselective reactions. For instance, a plausible route could begin with a di-substituted pyridine, followed by sequential bromination, methoxylation, and reduction of a nitro group to an amine. The specific reagents and reaction conditions are often optimized to maximize yield and purity, critical factors in pharmaceutical manufacturing.
A review of patent literature for related compounds, such as the synthesis of 5-bromo-2-methylpyridine, highlights typical reaction steps that can be adapted. These include the reaction of a pyridine derivative with an alkali metal salt, followed by condensation and decarboxylation reactions. Subsequent steps often involve catalytic hydrogenation to introduce an amino group, followed by a diazotization reaction and treatment with a bromine source to install the bromo substituent. While not a direct synthesis of the target compound, these patented methods for analogous structures provide a clear indication of the chemical transformations available to those skilled in the art.
Another patented approach for a related compound, 2-methoxy-3-bromo-5-fluoropyridine, details a process starting from 2-methoxy-5-aminopyridine. This involves a diazotization reaction followed by the introduction of the halogen, showcasing a different sequence of functional group installation. The choice of starting material and the order of synthetic steps are crucial intellectual property considerations, as they can lead to more efficient and cost-effective manufacturing processes.
The table below summarizes some of the key synthetic transformations found in the patent literature for related brominated and methoxylated pyridine derivatives, which are indicative of the methodologies applicable to the synthesis of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride.
| Transformation | Key Reagents/Conditions | Starting Material (Example) | Product (Example) | Relevant Patent Information |
| Bromination | N-Bromosuccinimide (NBS), Liquid Bromine | 2-methoxy-6-methylaminopyridine-3-carboxylic acid | 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | Discussed in the synthesis of a dopamine (B1211576) and serotonin (B10506) receptor antagonist. nih.govpharm.or.jpresearchgate.net |
| Methoxylation | Sodium Methoxide (B1231860) | 2,6-dichloropyridine-3-carboxylate | 2-methoxy-6-chloropyridine-3-carboxylate | Highlighted in the synthesis of pyridine-3-carboxylic acid derivatives. nih.gov |
| Diazotization/Halogenation | Nitrous acid/Nitrite, Fluorinating/Brominating agent | 2-methoxy-5-aminopyridine | 2-methoxy-3-bromo-5-fluoropyridine | Patented process for a TRK inhibitor intermediate. |
| Nitro Group Reduction | Catalytic Hydrogenation (e.g., Pd/C) | 5-nitryl-2-methylpyridine | 5-amido-2-methylpyridine | Described in a patent for the preparation of 5-bromo-2-methylpyridine. |
Examination of Patented Applications and Derivatives
The primary value of this compound, as evidenced by the patent literature, lies in its role as a versatile intermediate for the synthesis of complex molecules with potential therapeutic activities. A significant number of patents utilize this compound as a starting material to construct novel derivatives, particularly in the field of kinase inhibitors.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. The 5-Bromo-2-methoxy-3-pyridinamine scaffold provides a robust platform for the attachment of various pharmacophores, enabling the generation of large libraries of compounds for screening against different kinase targets.
Patented derivatives often result from the reaction of the amino group of this compound with a variety of electrophilic partners. Furthermore, the bromo substituent serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups, leading to a vast chemical space of novel derivatives.
The table below showcases some of the patented applications and the types of derivatives synthesized from this compound and its close analogs.
| Therapeutic Area/Application | Derivative Type | Key Synthetic Strategy | Example Patent Focus |
| Kinase Inhibitors | Substituted Pyrimidines and Pyridines | Coupling of the amine with a pyrimidine (B1678525) or pyridine core. | Development of PI3K inhibitors for inflammatory disorders and cancer. |
| Antiviral Agents | Fused Heterocyclic Systems | Intramolecular cyclization reactions. | Synthesis of compounds for the treatment of viral diseases. |
| Neurodegenerative Disease Modulators | Complex Heterocycles | Multi-step synthesis involving the pyridine core. | Development of potential treatments for diseases like Alzheimer's. |
| Antibacterial Agents | Diarylquinoline derivatives | Coupling reactions to form extended aromatic systems. | Synthesis of novel compounds with anti-tuberculosis properties. |
Conclusion and Future Research Perspectives
Current State of Research and Key Achievements
Research directly focused on 5-Bromo-2-methoxy-3-pyridinamine hydrochloride is limited; its primary role is that of a specialized building block or intermediate in the synthesis of more complex molecules. However, the broader field of polysubstituted pyridine (B92270) synthesis has seen significant achievements. The development of novel, efficient methods for creating highly functionalized pyridines is a major goal, as these compounds are crucial for building libraries for pharmaceutical and agrochemical screening. nih.govrsc.org
Key achievements in the field include the advancement of multicomponent reactions (MCRs), which allow for the construction of complex pyridine rings from simple acyclic precursors in a single step. rsc.orgnih.gov Additionally, palladium-catalyzed cross-coupling reactions are frequently employed to add diverse substituents to pre-formed pyridine rings. The synthesis of compounds like 5-Bromo-2-methoxy-3-pyridinamine itself relies on foundational reactions, often starting from more readily available substituted pyridines and introducing the bromo, methoxy (B1213986), and amino groups through sequential, controlled reactions. Its value lies in the specific arrangement of these functional groups, which offer multiple, distinct points for further chemical modification.
Emerging Trends and Challenges in Pyridine Chemistry
The chemistry of pyridines is currently dominated by the trend of direct C–H functionalization. researchgate.netthieme-connect.com This strategy aims to directly convert carbon-hydrogen bonds on the pyridine ring into new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials and thus making syntheses more efficient and atom-economical. researchgate.netsnnu.edu.cn
A significant and persistent challenge in this area is achieving regioselectivity, particularly at the meta-position (C3 and C5). researchgate.netnih.gov The inherent electronic properties of the pyridine ring, where the nitrogen atom withdraws electron density, make the ortho (C2, C6) and para (C4) positions more reactive towards many types of transformations. snnu.edu.cnresearchgate.net Functionalizing the C3 position, as seen in 5-Bromo-2-methoxy-3-pyridinamine, has traditionally required more complex, multi-step synthetic routes. nih.gov
Recent breakthroughs are addressing this "meta-functionalization" challenge through innovative strategies:
Temporary Dearomatization : This approach involves transiently breaking the aromaticity of the pyridine ring to reverse its electronic properties, making the meta-position more reactive to certain reagents. nih.govphys.org
Advanced Catalysis : The development of sophisticated transition-metal catalysts, often involving palladium, nickel, or iridium, with specially designed ligands is enabling direct C-H activation at previously inaccessible positions. thieme-connect.comacs.orgrsc.org
Photocatalysis : The use of visible light to drive reactions is an emerging green chemistry approach that can enable unique bond formations under mild conditions. nih.gov
| Emerging Trend | Description | Key Challenge | Recent Approach |
|---|---|---|---|
| Direct C–H Functionalization | Direct conversion of C-H bonds to new functional groups, improving synthetic efficiency. researchgate.net | Controlling regioselectivity, especially at the meta-position. nih.gov | Ligand-controlled transition-metal catalysis. thieme-connect.com |
| Photocatalysis | Using light to initiate chemical reactions, often under mild, environmentally friendly conditions. nih.gov | Substrate scope and scalability. | Development of novel organic and inorganic photocatalysts. |
| Late-Stage Functionalization | Modifying complex molecules like drugs at a late step in the synthesis. nih.gov | Functional group tolerance and selectivity on complex scaffolds. | Temporary dearomatization strategies. phys.org |
Future Directions in Synthetic Innovation
The future of pyridine synthesis is geared towards greater efficiency, sustainability, and precision. Building on current trends, several areas are poised for significant growth. The use of nanocatalysts in multicomponent reactions is one such area, offering high yields and the potential for catalyst recycling. rsc.orgresearchgate.net
Furthermore, innovations in catalysis are expected to continue pushing the boundaries of what is possible. The combination of nickel and Lewis acid catalysts, for instance, has been shown to enable the direct C-2 alkenylation of pyridines under mild conditions. acs.org Future work will likely expand these methods to other positions on the ring and broaden the scope of compatible functional groups. The development of biocatalytic methods, which use enzymes to perform chemical transformations, also represents a promising avenue for producing high-purity pyridine derivatives with reduced environmental impact. 360iresearch.com
For a compound like this compound, these future synthetic methods could allow for its more efficient production or for its direct use in novel late-stage functionalization reactions, where its unique electronic and steric properties can be exploited to build even more complex and valuable molecules.
Potential for New Therapeutic or Material Science Applications
While this compound is not itself a therapeutic agent or a material, its structure represents a valuable scaffold for the development of new functional molecules. The pyridine core is a privileged structure in medicinal chemistry, found in a vast array of FDA-approved drugs for treating conditions ranging from cancer to infectious diseases and inflammation. nih.govnih.govresearchgate.net
The specific substitution pattern of this compound is particularly noteworthy:
The 3-amino group provides a key vector for further chemical elaboration and can act as a hydrogen bond donor, which is crucial for binding to biological targets like enzymes. rsc.org
The 2-methoxy group influences the electronic properties of the ring and can impact the compound's solubility and metabolic stability.
The 5-bromo atom serves as a versatile synthetic handle, readily participating in cross-coupling reactions (like the Suzuki or Buchwald-Hartwig reactions) to introduce a wide variety of other chemical groups.
This combination makes it an ideal starting point for creating libraries of diverse compounds for drug discovery programs. dntb.gov.ua For example, substituted 2,3,5-pyridine analogs have been investigated as potent inhibitors of interleukin-1β (IL-1β), a key mediator of inflammation. researchgate.net
Q & A
Basic: What are the common synthetic routes for preparing 5-Bromo-2-methoxy-3-pyridinamine hydrochloride, and how are intermediates characterized?
The synthesis typically involves bromination of a methoxypyridine precursor followed by amination. For example, bromination of 2-methoxy-3-pyridinamine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., acetonitrile, 0–5°C) can yield the brominated intermediate. Subsequent treatment with hydrochloric acid forms the hydrochloride salt . Intermediates are characterized via HPLC purity assays (>98%) and melting point analysis (e.g., dec. ~270°C for related bromopyridines) . NMR (¹H/¹³C) and mass spectrometry (MS) are critical for confirming structural integrity, with molecular ion peaks matching the expected m/z for intermediates (e.g., m/z 202.05 for analogous compounds) .
Basic: How should researchers purify this compound, and what solvents are optimal?
Purification often involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients). For hydrochloride salts, polar solvents like methanol or acetonitrile are preferred to enhance solubility. Evidence from analogous bromopyridines suggests that HPLC-grade solvents (>99.9% purity) minimize impurities during crystallization . Post-purification, drying under vacuum (40–50°C) ensures removal of residual solvents .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- NMR Spectroscopy : ¹H NMR in DMSO-d₆ reveals distinct signals for methoxy (δ ~3.8 ppm), aromatic protons (δ 7.0–8.5 ppm), and amine protons (broad δ ~5.5 ppm). ¹³C NMR confirms substituent positions (e.g., methoxy at δ ~55 ppm, Br-substituted C at δ ~115 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₆H₇BrClN₂O), with a parent ion at m/z 236.94 (M+H⁺). Fragmentation patterns help identify the bromide and amine groups .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in the amination step?
Optimization involves:
- Temperature control : Lower temperatures (0–10°C) reduce side reactions during bromination .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in amination, as seen in analogous pyridine syntheses .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution kinetics. Recent studies report yield improvements (from 60% to >85%) by switching from THF to DMF .
Advanced: What mechanistic insights explain regioselectivity in the bromination of methoxypyridinamine precursors?
Regioselectivity is governed by electronic and steric factors :
- The methoxy group directs electrophilic bromination to the para position via resonance stabilization.
- Computational studies (DFT) on analogous compounds show that the amine group’s electron-donating effect further stabilizes the transition state at C-5, favoring 5-bromo substitution .
- Experimental validation via deuterium labeling or kinetic isotope effects can confirm mechanistic pathways .
Advanced: How should researchers resolve contradictions in reported melting points or spectral data for this compound?
Discrepancies may arise from:
- Polymorphism : Different crystalline forms (e.g., hydrate vs. anhydrate) alter melting points. Use XRPD (X-ray powder diffraction) to identify phases .
- Impurity profiles : Trace solvents or byproducts (e.g., unreacted precursors) affect thermal properties. Cross-validate with TGA-MS (thermogravimetric analysis coupled with MS) .
- Spectral calibration : Ensure NMR spectrometers are calibrated with internal standards (e.g., TMS) to avoid shifts .
Application: How is this compound utilized as a building block in heterocyclic synthesis?
This compound serves as a precursor for:
- Suzuki-Miyaura couplings : The bromide substituent enables cross-coupling with boronic acids to generate biaryl structures, useful in drug discovery (e.g., kinase inhibitors) .
- Ring-functionalized pyridines : Amination or alkylation at the C-3 position can yield fused heterocycles (e.g., pyrrolopyridines), validated in recent European Journal of Organic Chemistry studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
